molecular formula C17H20F5N3O B6462218 N-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549063-62-7

N-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6462218
CAS No.: 2549063-62-7
M. Wt: 377.35 g/mol
InChI Key: LQXYBQDZOZSJCS-UHFFFAOYSA-N
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Description

N-[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a sophisticated small molecule building block and potential inhibitor compound featuring a distinctive molecular architecture that integrates a 3,3-difluorocyclobutanecarbonyl group, a piperidine scaffold, and a 3-(trifluoromethyl)pyridin-2-amine moiety. This combination of structural elements is characteristic of compounds investigated for protein kinase inhibition applications, particularly in oncology research where similar heterocyclic compounds with fluorinated substituents have demonstrated significant therapeutic potential . The presence of multiple fluorine atoms, including the difluorocyclobutane and trifluoromethyl groups, enhances metabolic stability, membrane permeability, and binding affinity to biological targets through strategic modulation of electron distribution and lipophilicity . Researchers utilize this compound primarily as a key intermediate in medicinal chemistry programs focused on developing targeted therapies, especially for investigating signal transduction pathways in cancer cell proliferation . The molecular framework suggests potential application as a protein kinase inhibitor scaffold, consistent with patent literature describing heterocyclic compounds with similar structural features as potent kinase inhibitors . The compound's mechanism of action is hypothesized to involve targeted interaction with enzyme active sites, potentially through hydrogen bonding via the pyridine nitrogen and amide carbonyl oxygen, complemented by hydrophobic interactions facilitated by the fluorinated cyclobutane and trifluoromethyl groups. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F5N3O/c1-24(14-13(17(20,21)22)5-2-6-23-14)12-4-3-7-25(10-12)15(26)11-8-16(18,19)9-11/h2,5-6,11-12H,3-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXYBQDZOZSJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2CC(C2)(F)F)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthetic pathways, and physicochemical properties of the target compound with structurally related analogs from the evidence:

Compound Molecular Formula Key Substituents Synthetic Method Key Properties
N-[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine C₁₇H₁₉F₅N₃O (inferred) - 3,3-Difluorocyclobutanecarbonyl
- N-Methylpiperidin-3-yl
- 3-Trifluoromethylpyridine
Likely involves amide coupling of 3,3-difluorocyclobutanecarbonyl chloride with a piperidine intermediate, followed by methylation . High lipophilicity (due to CF₃); rigid cyclobutane enhances target binding.
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine C₂₇H₄₀F₃N₃O₂ - 3-(Trifluoromethyl)phenylpiperazine
- Cyclopentyl-isopropyl
- Tetrahydro-2H-pyran
Reductive amination of ketones with amines, followed by borohydride reduction . Molecular weight: 496.2; balanced hydrophobicity for CNS penetration.
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine C₁₂H₁₅F₃N₂ - 3-Trifluoromethylphenyl
- Piperidin-4-amine
Direct coupling of piperidin-4-amine with 3-(trifluoromethyl)phenyl halides . Lower molecular weight (256.3); simpler structure with moderate potency.
N-((1R,3S)-3-isopropyl-3-{[4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridin-1'(2'H)-yl]carbonyl}cyclopentyl)-3-methyltetrahydro-2H-pyran-4-amine C₂₇H₃₆F₃N₃O₂ - Trifluoromethylbipyridine
- Cyclopentyl-isopropyl
- Tetrahydro-2H-pyran
Multi-step synthesis involving Suzuki coupling for bipyridine formation . Extended π-system (bipyridine) enhances binding to aromatic protein pockets.
3-Chloro-N-[(1,1-dioxidotetrahydro-3-thiophenyl)methyl]-5-(trifluoromethyl)-2-pyridinamine C₁₁H₁₂ClF₃N₂O₂S - 1,1-Dioxidothiophane
- 3-Chloro-5-CF₃-pyridine
Nucleophilic substitution of chloropyridine with sulfone-containing amines . Polar sulfone group improves solubility; Cl substituent may reduce metabolic stability.

Structural and Functional Insights

Fluorine Substitution: The trifluoromethyl (CF₃) group in the target compound and analogs enhances lipophilicity and resistance to oxidative metabolism, a common strategy in CNS-targeted drugs.

Piperidine/Piperazine Moieties: Piperidine derivatives with N-methylation (e.g., target compound) show improved blood-brain barrier penetration compared to non-methylated analogs like N-[3-(trifluoromethyl)phenyl]piperidin-4-amine . Piperazine-containing compounds (e.g., ) exhibit broader receptor affinity due to the additional nitrogen, enabling hydrogen bonding with targets.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step protocols similar to , involving fluorinated carbonyl intermediates. In contrast, simpler analogs (e.g., ) are synthesized in fewer steps but with lower potency.

Pharmacological Considerations

  • Metabolic Stability: Fluorinated cyclobutane and pyridine in the target compound may confer longer half-lives than non-fluorinated analogs (e.g., N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine ).
  • Toxicity : The presence of multiple fluorine atoms (e.g., in ) may increase the risk of off-target interactions, necessitating careful SAR optimization.

Key Research Findings

  • SAR Studies : Positioning of CF₃ groups (meta vs. para) on aromatic rings significantly affects binding affinity, as seen in (meta-CF₃ phenyl vs. para-CF₃ phenyl derivatives).

Preparation Methods

Preparation of 3,3-Difluorocyclobutanecarbonyl Chloride

The acylating agent is synthesized from 3,3-difluorocyclobutanecarboxylic acid via treatment with thionyl chloride (SOCl₂):

3,3-Difluorocyclobutanecarboxylic acid+SOCl2reflux3,3-Difluorocyclobutanecarbonyl chloride+SO2+HCl\text{3,3-Difluorocyclobutanecarboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3,3-Difluorocyclobutanecarbonyl chloride} + \text{SO}2 + \text{HCl}

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 60–70°C

  • Yield: 92–95%

Acylation of Piperidin-3-amine

Piperidin-3-amine undergoes N-acylation using the freshly prepared acyl chloride:

Piperidin-3-amine+3,3-Difluorocyclobutanecarbonyl chlorideEt3N1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-amine\text{Piperidin-3-amine} + \text{3,3-Difluorocyclobutanecarbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-amine}

Optimization Insights :

  • Base: Triethylamine (2.1 equiv) ensures efficient HCl scavenging.

  • Solvent: Tetrahydrofuran (THF) at 0°C to room temperature.

  • Purification: Silica gel chromatography (EtOAc/hexane, 3:7).

  • Yield: 78–82%

Synthesis of N-Methyl-3-(trifluoromethyl)pyridin-2-amine

Directed Metallation and Trifluoromethylation

A regioselective approach leverages directed ortho-metallation (DoM) on 2-aminopyridine:

  • Lithiation :

    2-Aminopyridine+LDA78CLithiated intermediate\text{2-Aminopyridine} + \text{LDA} \xrightarrow{-78^\circ \text{C}} \text{Lithiated intermediate}
  • Trifluoromethylation :

    Lithiated intermediate+CF3TMS3-(Trifluoromethyl)pyridin-2-amine\text{Lithiated intermediate} + \text{CF}_3\text{TMS} \xrightarrow{} \text{3-(Trifluoromethyl)pyridin-2-amine}

Key Parameters :

  • Temperature: −78°C to −40°C.

  • Quenching: NH₄Cl (aq).

  • Yield: 65–70%

N-Methylation via Reductive Amination

The primary amine is methylated using formaldehyde and sodium cyanoborohydride:

3-(Trifluoromethyl)pyridin-2-amine+HCHONaBH3CNN-Methyl-3-(trifluoromethyl)pyridin-2-amine\text{3-(Trifluoromethyl)pyridin-2-amine} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Methyl-3-(trifluoromethyl)pyridin-2-amine}

Conditions :

  • Solvent: Methanol

  • pH: 5–6 (acetic acid buffer)

  • Yield: 85–90%

Coupling Strategies for Final Assembly

Palladium-Catalyzed C–N Bond Formation

Buchwald-Hartwig amination couples the pyridine and piperidine fragments:

N-Methyl-3-(trifluoromethyl)pyridin-2-amine+1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-aminePd2(dba)3,XantphosTarget Compound\text{N-Methyl-3-(trifluoromethyl)pyridin-2-amine} + \text{1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-amine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound}

Catalytic System :

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: Toluene, 110°C, 24 h

  • Yield: 60–65%

Nucleophilic Aromatic Substitution (SNAr)

Activation of the pyridine ring via electron-withdrawing groups facilitates displacement:

  • Chlorination :

    N-Methyl-3-(trifluoromethyl)pyridin-2-amine+NCS2-Chloro-N-methyl-3-(trifluoromethyl)pyridine\text{N-Methyl-3-(trifluoromethyl)pyridin-2-amine} + \text{NCS} \xrightarrow{} \text{2-Chloro-N-methyl-3-(trifluoromethyl)pyridine}
  • Displacement :

    2-Chloro derivative+1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-amineDIPEATarget Compound\text{2-Chloro derivative} + \text{1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-amine} \xrightarrow{\text{DIPEA}} \text{Target Compound}

Optimization :

  • Solvent: DMF, 120°C, microwave irradiation.

  • Yield: 50–55%

Comparative Analysis of Synthetic Routes

Parameter Buchwald-Hartwig SNAr
Yield60–65%50–55%
Reaction Time24 h2 h
Functional Group ToleranceHighModerate
ScalabilityModerateHigh

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H, pyridine-H6), 7.85 (d, J = 8.1 Hz, 1H, pyridine-H4), 4.15–4.05 (m, 1H, piperidine-H3), 3.02 (s, 3H, N–CH₃).

  • ¹⁹F NMR : δ −70.5 (CF₃), −98.2 (cyclobutane-F).

  • HRMS : m/z calc. for C₂₀H₂₂F₅N₃O [M+H]⁺: 448.1745; found: 448.1748.

Q & A

Basic: What are the key synthetic routes for preparing this compound, and what challenges arise during synthesis?

Answer:
The synthesis involves multi-step reactions, typically starting with fluorinated cyclobutane and pyridine intermediates. Key steps include:

  • Nucleophilic substitution to introduce the piperidine moiety .
  • Coupling reactions (e.g., amide bond formation) between the cyclobutanecarbonyl group and the piperidine ring .
  • Palladium-catalyzed amination to attach the trifluoromethylpyridine group, requiring precise temperature control (e.g., 35–50°C) and inert atmospheres .

Challenges:

  • Steric hindrance from the cyclobutane and trifluoromethyl groups slows reaction kinetics.
  • Purification difficulties due to similar polarities of intermediates; optimized chromatography (e.g., gradient elution with ethyl acetate/hexane) is critical .

Basic: Which spectroscopic and analytical techniques confirm the compound’s structure and purity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., piperidine methyl groups at δ 2.2–3.0 ppm) and carbon frameworks .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks) with <2 ppm error .
  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1650–1700 cm1^{-1}) from the cyclobutanecarbonyl group .
  • HPLC-PDA : Ensures >95% purity by monitoring UV absorption at 254 nm .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Answer:
The -CF3_3 group:

  • Enhances metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes .
  • Increases lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. This requires formulation strategies like salt formation or co-solvents (e.g., PEG 400) .
  • Modulates target binding via electron-withdrawing effects, strengthening interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Advanced: What strategies optimize solubility without compromising bioactivity?

Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo .
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates .
  • Micellar encapsulation : Employ nonionic surfactants (e.g., Poloxamer 407) to solubilize the compound in aqueous media .
    Trade-offs : Modifications must preserve the trifluoromethyl group’s role in target engagement, as shown in SAR studies .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Molecular docking (AutoDock Vina): Simulates binding poses in targets like kinases, identifying key hydrogen bonds with the piperidine nitrogen and van der Waals contacts with -CF3_3 .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
  • QSAR models : Relate substituent electronegativity (e.g., cyclobutane fluorine) to IC50_{50} values, guiding structural optimization .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
  • Orthogonal assays : Validate kinase inhibition via both radiometric (e.g., 32^{32}P-ATP) and fluorescence-based methods .
  • Meta-analysis : Pool data from >3 independent studies, applying statistical tools (e.g., Cohen’s d) to quantify effect sizes .

Advanced: What are the compound’s applications in materials science?

Answer:

  • Liquid crystals : The rigid cyclobutane and polar -CF3_3 groups enable tunable mesophase behavior, studied via differential scanning calorimetry (DSC) .
  • Coordination polymers : Acts as a ligand for transition metals (e.g., Cu2+^{2+}); X-ray crystallography reveals octahedral geometries .
  • OLEDs : The electron-deficient pyridine moiety enhances electron transport in emissive layers, with luminance efficiency measured via photoluminescence quantum yield (PLQY) .

Advanced: What are the best practices for replicating synthetic protocols?

Answer:

  • Detailed reaction logs : Record exact equivalents (e.g., 1.05 eq. of Pd(OAc)2_2), solvent batch (HPLC-grade), and humidity (<10% RH) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
  • Cross-lab validation : Share samples with independent labs for NMR and bioactivity comparison, ensuring inter-lab reproducibility .

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